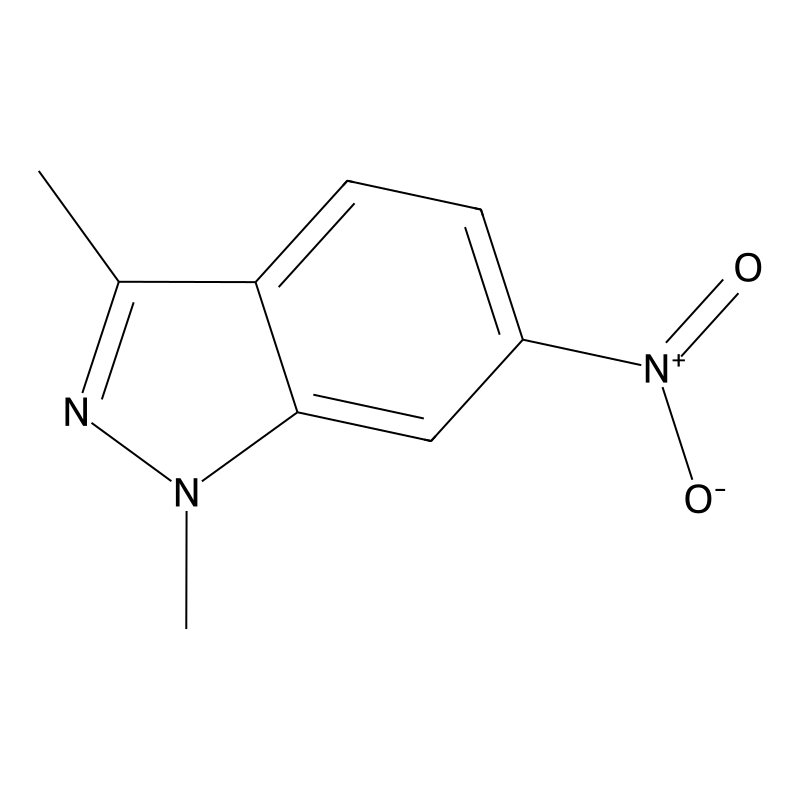

1,3-Dimethyl-6-nitro-1H-indazole

Content Navigation

Pazopanib synthesis generates the N1-methylated impurity alongside the desired N2-isomer. Without the authentic 1,3-dimethyl-6-nitro-1H-indazole standard, HPLC resolution validation fails, risking regulatory rejection. - Certified reference material for accurate impurity quantification and AMV. - Enables system suitability, LOD/LOQ establishment, and retention time confirmation. - Supports process optimization to minimize thermodynamic N1-isomer formation. High-purity material in stock for immediate global shipment.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Purity

Package Size

1,3-Dimethyl-6-nitro-1H-indazole (CAS: 1354224-47-7) is a fully characterized N1-methylated indazole derivative primarily procured as an analytical reference standard for the quality control of the angiogenesis inhibitor Pazopanib. During the synthesis of the Pazopanib intermediate 2,3-dimethyl-6-nitro-2H-indazole via the alkylation of 3-methyl-6-nitro-1H-indazole, this N1-methylated regioisomer forms as an unavoidable byproduct. Consequently, it is an essential compliance material for analytical method validation (AMV), HPLC/LC-MS impurity profiling, and regulatory submissions, ensuring analytical traceability against pharmacopeial guidelines [1] .

In pharmaceutical quality control and regulatory compliance workflows, generic substitution of indazole building blocks is impossible. Procuring the target API intermediate (2,3-dimethyl-6-nitro-2H-indazole) or the unmethylated precursor (3-methyl-6-nitro-1H-indazole) cannot fulfill the requirement for an authentic impurity standard. Regulatory bodies require baseline chromatographic resolution between the N1-methylated impurity and the N2-methylated active intermediate. Without the exact 1,3-dimethyl-6-nitro-1H-indazole standard, analytical laboratories cannot establish accurate relative response factors, validate HPLC retention times, or prove the regioselectivity of the upstream alkylation process, leading to immediate batch rejection or regulatory failure [1] [2].

NOESY NMR Regioisomer Confirmation

The exact N1-methylation of 1,3-dimethyl-6-nitro-1H-indazole is definitively distinguished from the N2-methylated Pazopanib intermediate (2,3-dimethyl-6-nitro-2H-indazole) using 2D NOESY NMR spectroscopy. The target compound exhibits a distinct spin interaction between the 1-CH3 protons at 4.10 ppm and the 7-H proton of the indazole ring at 8.30 ppm. This spatial correlation is structurally impossible and entirely absent in the 2,3-dimethyl isomer, providing a binary, quantitative spectroscopic marker for impurity identification [1].

| Evidence Dimension | NOESY spin interaction (1-CH3 to 7-H) |

| Target Compound Data | Present (4.10 ppm to 8.30 ppm correlation) |

| Comparator Or Baseline | 2,3-dimethyl-6-nitro-2H-indazole (Absent) |

| Quantified Difference | 100% presence vs. 0% presence of 1-CH3/7-H cross-peak |

| Conditions | 2D NOESY NMR spectroscopy of alkylation reaction mixtures |

This spectroscopic distinction is mandatory for QC labs to certify the exact chemical identity of the impurity standard before using it in quantitative API batch release testing.

Alkylation Regioselectivity Monitoring

During the industrial synthesis of the Pazopanib intermediate, the alkylation of 3-methyl-6-nitro-1H-indazole using sodium hydride and dimethyl carbonate in DMF yields a mixture of products. While the N2-methylated isomer (2,3-dimethyl-6-nitro-2H-indazole) is the major desired product, 1,3-dimethyl-6-nitro-1H-indazole consistently forms as a minor regioisomeric byproduct alongside 1,2,3-trimethyl indazolium salts. Procuring this exact N1-methylated standard is critical for process chemists to accurately quantify the regioselectivity of the alkylation step and optimize reaction conditions to suppress its formation[1].

| Evidence Dimension | Reaction product distribution |

| Target Compound Data | Minor regioisomeric byproduct (N1-methylated) |

| Comparator Or Baseline | 2,3-dimethyl-6-nitro-2H-indazole (Major desired N2-methylated product) |

| Quantified Difference | Distinct structural formation requiring independent quantification |

| Conditions | Alkylation of 3-methyl-6-nitro-1H-indazole with NaH/dimethyl carbonate in DMF |

Process engineers must procure this exact compound to calibrate analytical instruments for monitoring batch-to-batch variations in alkylation regioselectivity.

HPLC Method Validation Requirement

As designated Pazopanib Impurity 2, 1,3-dimethyl-6-nitro-1H-indazole is strictly required for the validation of stability-indicating HPLC methods. Regulatory guidelines dictate that analytical methods must demonstrate baseline resolution between the active pharmaceutical ingredient, its intermediates, and known process impurities. Procuring this exact analytical material allows QC departments to determine precise relative response factors, Limit of Detection (LOD), and Limit of Quantitation (LOQ) specifically for the N1-methylated regioisomer, which cannot be achieved using crude reaction mixtures or the N2-methylated intermediate [1].

| Evidence Dimension | Analytical method validation (AMV) capability |

| Target Compound Data | Enables exact LOD/LOQ and relative response factor calibration |

| Comparator Or Baseline | 2,3-dimethyl-6-nitro-2H-indazole (Cannot calibrate N1-isomer response) |

| Quantified Difference | Validated quantitative traceability vs. analytical blind spot |

| Conditions | Quality control (QC) and HPLC method development for Pazopanib API |

Procurement of this fully characterized standard is a non-negotiable requirement for pharmaceutical manufacturers to ensure regulatory compliance during API batch release.

API Batch Release Testing

Essential for use as a certified reference standard (Pazopanib Impurity 2) in HPLC/LC-MS testing to quantify N1-methylated impurity levels in commercial batches of Pazopanib hydrochloride, ensuring compliance with pharmacopeial limits[1].

Analytical Method Validation

Required by analytical development laboratories to establish system suitability, relative response factors, LOD, and LOQ during the creation of stability-indicating chromatographic methods for new drug applications [1].

Process Optimization & Scale-Up

Utilized by process chemists to monitor the regioselectivity of the alkylation of 3-methyl-6-nitro-1H-indazole, ensuring that conditions favoring the N2-isomer are maintained and thermodynamic N1-isomer formation is minimized and quantified [2].

NMR Reference Standard

Employed as a pure reference material for 2D NOESY NMR studies to unambiguously assign chemical shifts and cross-peaks (specifically the 1-CH3 to 7-H interaction) when analyzing complex indazole alkylation reaction mixtures[2].

XLogP3

Explore Compound Types